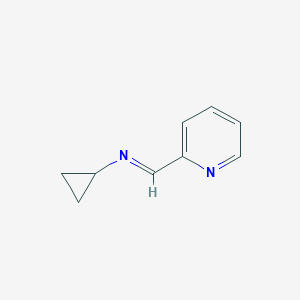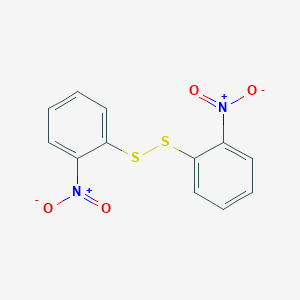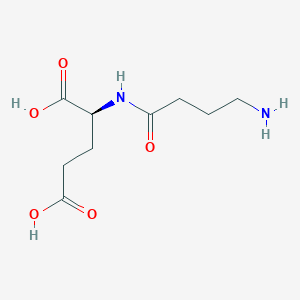
N-(gamma-Aminobutyryl)glutamic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(gamma-Aminobutyryl)glutamic acid, also known as GABA-glutamate, is a neurotransmitter that plays a crucial role in the central nervous system. It is a compound that is synthesized from glutamic acid and gamma-aminobutyric acid (GABA) and acts as a signaling molecule that regulates neuronal activity. The purpose of
Mécanisme D'action
N-(gamma-Aminobutyryl)glutamic acid acts as an inhibitory neurotransmitter by binding to GABA receptors on the surface of neurons. This binding leads to the opening of chloride ion channels, which hyperpolarizes the neuron and reduces its excitability. This mechanism of action is responsible for the anxiolytic and sedative effects of N-(gamma-Aminobutyryl)glutamic acid.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of N-(gamma-Aminobutyryl)glutamic acid are primarily related to its role as a neurotransmitter. It has been shown to regulate neuronal activity in the central nervous system, leading to a decrease in anxiety and stress levels. Additionally, it has been implicated in the regulation of sleep and the modulation of pain perception.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(gamma-Aminobutyryl)glutamic acid in lab experiments is its well-established role as a neurotransmitter. This allows for the development of specific assays to measure its levels and activity in the brain. However, one limitation is the difficulty in obtaining pure N-(gamma-Aminobutyryl)glutamic acid due to its instability and susceptibility to degradation.
Orientations Futures
There are several future directions for the study of N-(gamma-Aminobutyryl)glutamic acid. One area of interest is its potential as a therapeutic target for anxiety disorders. Additionally, further research is needed to elucidate its role in the regulation of sleep and pain perception. Finally, the development of new methods for the synthesis and purification of N-(gamma-Aminobutyryl)glutamic acid could lead to a better understanding of its biochemical and physiological effects.
Méthodes De Synthèse
The synthesis of N-(gamma-Aminobutyryl)glutamic acid involves the condensation of glutamic acid and GABA. This reaction is catalyzed by the enzyme glutamate decarboxylase, which removes the carboxyl group from glutamic acid to form GABA. The resulting GABA then reacts with glutamic acid to form N-(gamma-Aminobutyryl)glutamic acid.
Applications De Recherche Scientifique
N-(gamma-Aminobutyryl)glutamic acid has been extensively studied in the field of neuroscience due to its role as a neurotransmitter. It has been shown to regulate neuronal activity by inhibiting the release of other neurotransmitters such as dopamine and serotonin. This inhibition leads to a decrease in anxiety and stress levels, making it a potential therapeutic target for the treatment of anxiety disorders.
Propriétés
Numéro CAS |
122910-12-7 |
|---|---|
Nom du produit |
N-(gamma-Aminobutyryl)glutamic acid |
Formule moléculaire |
C9H16N2O5 |
Poids moléculaire |
232.23 g/mol |
Nom IUPAC |
(2S)-2-(4-aminobutanoylamino)pentanedioic acid |
InChI |
InChI=1S/C9H16N2O5/c10-5-1-2-7(12)11-6(9(15)16)3-4-8(13)14/h6H,1-5,10H2,(H,11,12)(H,13,14)(H,15,16)/t6-/m0/s1 |
Clé InChI |
CQCYYMGLQMYXMR-LURJTMIESA-N |
SMILES isomérique |
C(CC(=O)N[C@@H](CCC(=O)O)C(=O)O)CN |
SMILES |
C(CC(=O)NC(CCC(=O)O)C(=O)O)CN |
SMILES canonique |
C(CC(=O)NC(CCC(=O)O)C(=O)O)CN |
Synonymes |
GABA-Glu N-(gamma-aminobutyryl)-L-glutamic acid N-(gamma-aminobutyryl)glutamic acid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5'-Aminospiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B44154.png)
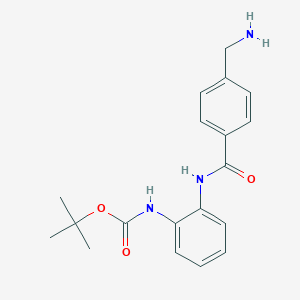
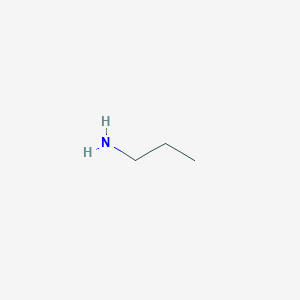
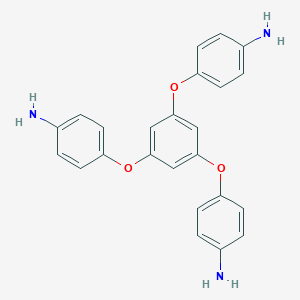
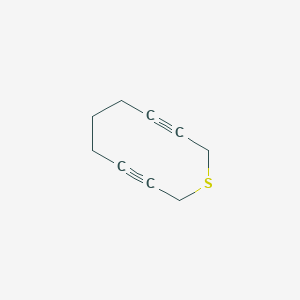
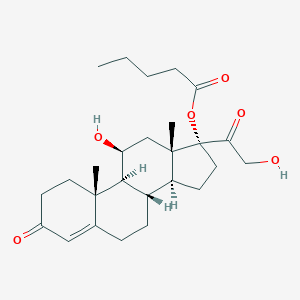
![4-(Trifluoromethyl)-7-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one](/img/structure/B44170.png)
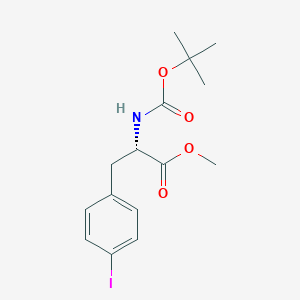
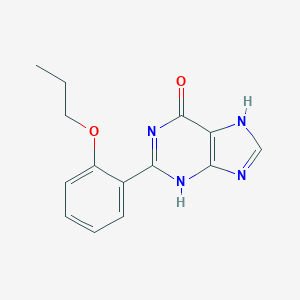
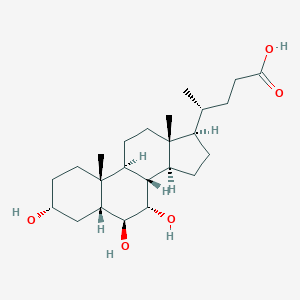
![(R)-[[1-[[(Methylsulfonyl)oxy]methyl]-2-(phenylmethoxy)ethoxy]methyl]phosphonic acid diethyl ester](/img/structure/B44177.png)
![Methyl (4R)-4-[(3R,5R,6S,7S,8S,9S,10R,13R,14S,17R)-3-ethoxycarbonyloxy-6-formyloxy-7-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B44178.png)
